molecular formula C18H20ClN3O2 B2607580 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097893-89-3

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2607580
CAS No.: 2097893-89-3
M. Wt: 345.83
InChI Key: KEGGYCHUAHQMTF-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzoyl group and an oxy linkage to a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chlorobenzoyl Group: The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-substituted piperidine.

    Coupling with Dimethylpyrimidine: The final step involves the coupling of the 3-chlorobenzoyl-substituted piperidine with 4,6-dimethylpyrimidine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine: shares structural similarities with other piperidine and pyrimidine derivatives.

    Piperidine Derivatives: Compounds like 1-benzoylpiperidine and 3-chloropiperidine.

    Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-aminopyrimidine and 2,4,6-trimethylpyrimidine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGGYCHUAHQMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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